molecular formula C15H14N4OS B2742478 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2320642-57-5

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No. B2742478
CAS RN: 2320642-57-5
M. Wt: 298.36
InChI Key: PSRILCYFDJYWRJ-UHFFFAOYSA-N
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Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a benzo[b]thiophene ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, azetidine ring, and benzo[b]thiophene ring would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: (BTBT) has gained prominence as a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it suitable for use in electronic components. Researchers have explored its application in thin-film transistors, where it serves as a semiconductor material, enabling efficient charge carrier mobility .

Dye-Sensitized Solar Cells (DSSCs)

In addition to OFETs, BTBT has found utility in DSSCs. As an alternative to fullerene-based acceptors, BTBT enhances light absorption and electron transfer efficiency. Its incorporation into the photoactive layer contributes to improved solar cell performance .

Aggregation-Induced Emission (AIE)

BTBT derivatives exhibit intriguing aggregation-induced emission (AIE) behavior. For instance:

  • 1benzothieno [3,2-b] 1benzothiophene-tetraphenylethylene (BTBT-TPE) shows AIE, enhancing its luminescence upon aggregation.
  • However, 1benzothieno [3,2-b] 1benzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) experiences aggregation-caused quenching (ACQ), leading to reduced luminescence. The protonation effect further influences its behavior .

Photochromism

The compound exhibits reversible photochromism, undergoing cyclization and cycloreversion reactions upon alternating UV and visible light irradiation in solution .

Anticancer Research

While not widely explored, 1,2,4-triazole derivatives have shown promise as anticancer agents. Researchers synthesized novel derivatives containing the triazole ring and evaluated their cytotoxic activity against human cancer cell lines. Some compounds demonstrated significant cytotoxicity, emphasizing their potential in cancer therapy .

Electrochemical Synthesis

Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide (a related compound) has been achieved using graphite felt electrodes. This method provides a sustainable approach for accessing such heterocyclic structures .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-triazole derivatives have been studied for their anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential biological activities, such as anticancer activity .

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRILCYFDJYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

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